molecular formula C6H7NO B1662793 3-Pyridinemethanol CAS No. 100-55-0

3-Pyridinemethanol

Cat. No.: B1662793
CAS No.: 100-55-0
M. Wt: 109.13 g/mol
InChI Key: MVQVNTPHUGQQHK-UHFFFAOYSA-N
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Description

Nicotinyl alcohol, also known as pyridylcarbinol, is a derivative of niacin. It is primarily used as a hypolipidemic agent and a vasodilator. This compound appears as a crystalline substance that dissolves easily in water and alcohol, and is also soluble in ether. It has a melting range of 147–148°C . Nicotinyl alcohol is known for causing flushing and may decrease blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinyl alcohol can be synthesized through various methods. One common approach involves the reduction of nicotinic acid or its derivatives. For instance, nicotinic acid can be reduced using lithium aluminum hydride (LiAlH4) to produce nicotinyl alcohol .

Industrial Production Methods: In industrial settings, nicotinyl alcohol is often produced through catalytic hydrogenation of nicotinic acid. This process involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Nicotinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Photocatalytic Oxidation

One of the primary applications of 3-pyridinemethanol is in photocatalytic oxidation , a process that utilizes light to accelerate chemical reactions. Recent studies have demonstrated its effectiveness as a substrate in selective oxidation reactions, particularly when using titanium dioxide (TiO₂) as a photocatalyst.

Mechanism and Products

During photocatalytic oxidation, this compound can be converted into several products, including:

  • 3-Pyridinemethanal : An aldehyde that serves as an important intermediate in organic synthesis.
  • Vitamin B3 (Niacin) : A vital nutrient used to prevent diseases such as pellagra and to support metabolic processes .

The reaction conditions significantly influence the yield of these products. For example, under UVA irradiation, the selectivity towards 3-pyridinemethanal and vitamin B3 can reach up to 90% , making it a highly efficient process .

Experimental Conditions

Studies have shown that the optimal conditions for the oxidation of this compound include:

  • pH Levels : The reaction tends to be more efficient at lower pH levels (pH 1-4) but can still yield products at higher pH levels .
  • Catalyst Type : TiO₂ photocatalysts prepared under specific conditions (e.g., calcined at 250°C) have shown better performance compared to commercial catalysts .

Industrial Applications

The industrial relevance of this compound primarily lies in its conversion to vitamin B3 through oxidation processes. The traditional synthesis methods involve high temperatures and pressures with hazardous reagents, whereas photocatalytic methods present a more environmentally friendly alternative.

Vitamin B3 Production

The production of vitamin B3 from this compound is significant due to its widespread use in dietary supplements and pharmaceuticals. The conventional methods involve oxidizing picolinic acid derivatives using strong oxidizing agents like nitric acid or permanganate . In contrast, photocatalytic methods offer a milder reaction environment and potentially lower costs.

Research Insights and Case Studies

Recent research has focused on optimizing the photocatalytic oxidation of this compound, highlighting several key findings:

StudyCatalyst UsedConditionsMain Findings
Colmenares & Luque (2014)TiO₂ NanotubesUVA LightHigh selectivity for vitamin B3; effective under mild conditions
Yurdakal et al. (2017)Pt-loaded TiO₂pH 2-12High yields of vitamin B3 in basic conditions; amorphous TiO₂ favored product desorption
Çetinkaya & Yurdakal (2021)Home-prepared TiO₂Various temperaturesOptimal heat treatment at 250°C for effective oxidation

Biological Activity

3-Pyridinemethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C6H7NO) is characterized as an aromatic primary alcohol with a pyridine ring. It has been identified as a vasodilator agent and an antilipemic drug , indicating its role in cardiovascular health and lipid metabolism .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study focusing on its derivatives highlighted their effectiveness against multi-drug resistant (MDR) bacterial strains. The compound was docked against the bacterial Penicillin-Binding Protein 1b (PBP 1b), revealing promising binding affinities ranging from -6.1 to -5.1 kcal/mol, suggesting its potential as an inhibitor of MDR gene activity .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various human tumor cell lines. The compound showed selective cytotoxicity, with some derivatives demonstrating significant tumor cell inhibition while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Antibacterial Mechanism : The binding interactions with PBP 1b disrupt bacterial cell wall synthesis, leading to cell lysis and death.
  • Cytotoxic Mechanism : The compound may induce apoptosis in tumor cells through various signaling pathways, although the exact mechanisms remain to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving this compound derivatives illustrated their efficacy against a panel of Gram-positive and Gram-negative bacteria. The introduction of functional groups significantly enhanced their antibacterial activity, demonstrating structure-activity relationships crucial for drug development .
  • Cancer Research : In a study examining tumor-specific cytotoxicity, certain derivatives of this compound were found to selectively target cancer cells while exhibiting minimal effects on normal cells. This finding underscores the potential for developing anticancer agents based on this compound .

Data Summary

Activity TypeFindingsReferences
AntimicrobialEffective against MDR strains; binding affinity -6.1 to -5.1 kcal/mol
CytotoxicitySelective inhibition of tumor cells; minimal impact on normal cells
MechanismDisruption of cell wall synthesis; induction of apoptosis

Q & A

Q. Basic: What are the primary synthetic routes for 3-Pyridinemethanol, and how do reaction conditions influence product purity?

This compound is typically synthesized via esterification of 5-methyl nicotinic acid with thionyl chloride, followed by reduction using sodium borohydride in organic solvents (e.g., THF or ethanol). Key factors include:

  • Temperature control : Excess heat during esterification can lead to byproducts like 3-pyridinemethanal.
  • Solvent selection : Polar aprotic solvents enhance reduction efficiency.
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity (>98%) product .

Q. Basic: How does this compound act as a ligand in coordination chemistry?

This compound coordinates with transition metals (e.g., Co²⁺, Zn²⁺) through its nitrogen (pyridine ring) and oxygen (hydroxyl group) atoms. This bifunctional binding enables diverse coordination modes:

  • Mononuclear complexes : Forms octahedral geometries with Co²⁺, as seen in [CoCl₂(3PM)₄] (3PM = this compound).
  • Bridging ligand : Connects metal centers in polymeric structures.
    Methodological tip : Use X-ray crystallography (XRD) to resolve coordination geometry, and FT-IR to confirm ligand binding via shifts in ν(O–H) and ν(C–N) .

Q. Advanced: How can researchers resolve contradictions in crystallographic data when synthesizing cobalt complexes with this compound?

Unexpected polymorphs or dihydrates may arise due to solvent polarity or crystallization kinetics. For example, three concomitant crystal forms of CoCl₂·3PM were reported:

  • Triclinic polymorph : Unit cell parameters differ by <1% but exhibit distinct packing.
  • Dihydrate form : Stabilized by hydrogen bonding with water.
    Resolution strategy :
  • Perform parallel crystallizations under varied conditions (e.g., solvent, temperature).
  • Use single-crystal XRD and Hirshfeld surface analysis to compare hydrogen-bonding networks .

Q. Advanced: What experimental parameters optimize the photoelectrocatalytic (PEC) oxidation of this compound to nicotinic acid?

Key parameters for selective PEC oxidation in aqueous TiO₂ nanotube systems include:

ParameterOptimal ConditionImpact on Selectivity/Conversion
Electrolyte 5 mM Na₂SO₄Higher concentrations reduce selectivity due to side reactions .
pH Acidic (pH 3–5)Enhances 3-pyridinemethanal selectivity (32% at pH 3) .
Stirring rate ≥400 rpmImproves mass transfer, reducing overoxidation to CO₂ .
Applied potential 0.5 V vs Ag/AgClMinimizes energy input while maintaining reaction rate .

Q. Advanced: How do computational methods elucidate this compound’s inhibitory mechanism against carbonic anhydrase IX (CA IX)?

Molecular docking and MD simulations reveal:

  • Binding site : The hydroxyl group interacts with Zn²⁺ in CA IX’s active site, while the pyridine ring engages in π-stacking with Phe-131.
  • Free energy calculations : ΔG binding ≈ −8.2 kcal/mol, indicating moderate affinity.
    Protocol :

Prepare ligand (this compound) and receptor (CA IX PDB: 3IAI) structures.

Perform docking (e.g., AutoDock Vina) with flexible side chains.

Validate with MM-GBSA binding energy analysis .

Q. Basic: What analytical techniques are used to monitor this compound’s photocatalytic oxidation intermediates?

  • HPLC-PDA : Quantifies 3-pyridinemethanal and nicotinic acid using C-18 columns (retention times: 4.2 min and 6.8 min, respectively).
  • UV-Vis spectroscopy : Tracks λ_max shifts (e.g., 265 nm for this compound → 280 nm for nicotinic acid).
  • GC-MS : Identifies volatile byproducts (e.g., CO₂) .

Q. Advanced: Why does this compound exhibit variable reactivity in esterification vs. oxidation reactions?

The hydroxyl group’s nucleophilicity and steric environment dictate reactivity:

  • Esterification : Requires acid catalysts (e.g., H₂SO₄) and anhydrous conditions to form acetyl derivatives.
  • Oxidation : Selective oxidation to nicotinic acid occurs under mild photocatalytic conditions, while harsher oxidants (e.g., KMnO₄) yield overoxidized products.
    Mitigation : Use protecting groups (e.g., TMS) for hydroxyl during multi-step syntheses .

Q. Basic: How can researchers distinguish between polymorphs of this compound-containing coordination complexes?

  • PXRD : Compare experimental patterns with simulated data from CCDC entries (e.g., CCDC 1020901–1020903).
  • Thermogravimetry (TGA) : Dihydrates show weight loss at 100–120°C (water elimination).
  • Solid-state NMR : ¹³C NMR distinguishes polymorphs via chemical shift differences in ligand environments .

Q. Advanced: What strategies prevent overoxidation in the photocatalytic synthesis of nicotinic acid from this compound?

  • Reactor design : Use H-type divided cells to separate anodic oxidation (substrate → aldehyde) and cathodic reduction (prevents aldehyde degradation).
  • Additives : Introduce radical scavengers (e.g., tert-butanol) to quench hydroxyl radicals.
  • Kinetic control : Limit reaction time to ≤2 hours for 50% conversion, maximizing aldehyde yield .

Properties

IUPAC Name

pyridin-3-ylmethanol
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InChI

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQVNTPHUGQQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7NO
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DSSTOX Substance ID

DTXSID6023367
Record name Nicotinyl alcohol
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Molecular Weight

109.13 g/mol
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Physical Description

Highly hygroscopic liquid; [Merck Index] Clear light yellow to yellow hygroscopic liquid; [Acros Organics MSDS]
Record name Nicotinyl alcohol
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Vapor Pressure

0.02 [mmHg]
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CAS No.

100-55-0
Record name 3-Pyridinemethanol
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Record name 3-pyridylmethanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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